

Independent Verification of the Biological Target of Rivulariapeptolides: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Rivulariapeptolide 1185 and related natural products, focusing on the independent verification of their biological targets. The data and methodologies presented are collated from a seminal study that utilized a novel native metabolomics approach for target identification and subsequent bioactivity validation.

Data Presentation: Comparative Bioactivity of Rivulariapeptolides and Molassamides

The following table summarizes the inhibitory potency (IC50 values) of Rivulariapeptolide 1185 and its analogs against a panel of serine proteases. This quantitative data is crucial for comparing the efficacy and selectivity of these compounds. The data is derived from in vitro enzymatic assays.[1][2][3]



Compound	Target Protease	IC50 (nM) [mean ± SD, n=3]
Rivulariapeptolide 1185	Chymotrypsin	4.1 ± 0.5
Elastase	> 3000	
Proteinase K	1300 ± 200	_
Rivulariapeptolide 1155	Chymotrypsin	3.9 ± 0.4
Elastase	> 3000	
Proteinase K	1200 ± 100	_
Rivulariapeptolide 1121	Chymotrypsin	10.2 ± 1.1
Elastase	> 3000	
Proteinase K	2800 ± 300	_
Rivulariapeptolide 988	Chymotrypsin	53 ± 8
Elastase	> 3000	
Proteinase K	> 3000	_
Molassamide	Chymotrypsin	862.60 ± 90
Elastase	1200 ± 200	
Proteinase K	1500 ± 100	_
Molassamide B	Chymotrypsin	24.65 ± 2.5
Elastase	400 ± 50	
Proteinase K	350 ± 50	

Experimental Protocols

The identification and verification of the biological target of Rivulariapeptolide 1185 were achieved through a combination of native metabolomics for initial screening and subsequent enzymatic assays for validation.

1. Target Identification using Native Metabolomics

Validation & Comparative





This novel approach allows for the screening of complex mixtures of small molecules against a protein target to identify binding partners in their native state.[2][4][5]

- Sample Preparation: A crude extract from the marine cyanobacterium Rivularia sp. was prepared for analysis.[1][2]
- Chromatography: The extract was separated using μ -flow Ultra-High-Performance Liquid Chromatography (UHPLC).[2]
- Native Mass Spectrometry Setup:
 - Post-chromatography, the pH of the eluent was adjusted to near-native conditions using a make-up pump infusing ammonium acetate.[2]
 - The protein of interest (chymotrypsin) was infused post-column throughout the entire LC gradient.[6]
 - The resulting protein-ligand complexes were detected by a high-resolution mass spectrometer.[4]
- Data Analysis: The mass difference between the unbound protein and the protein-ligand complex revealed the molecular weight of the binding molecule.[1][4] This data was correlated with a parallel metabolomics run (without protein infusion) to identify the putative binder, Rivulariapeptolide 1185.[2]
- 2. Validation of Protease Inhibition (Enzymatic Assays)

To confirm the inhibitory activity of the isolated compounds against the identified targets, fluorescence-based substrate competition assays were performed.[1][6]

- Enzyme and Compound Incubation: Serine proteases (chymotrypsin, elastase, and proteinase K) were pre-incubated with varying concentrations of the isolated compounds (Rivulariapeptolides and Molassamides) for 40 minutes in a buffered solution (Dulbecco's phosphate-buffered saline, pH 7.4, with 0.01% Tween-20).[6]
- Initiation of Reaction: The enzymatic reaction was initiated by the addition of a fluorogenic substrate specific to each protease.

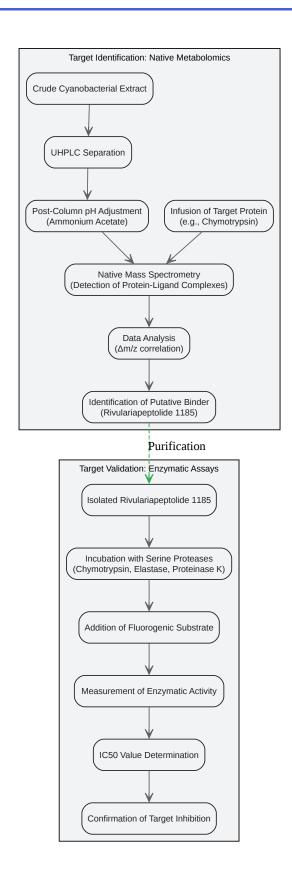


- Data Acquisition: The fluorescence intensity was measured over time to determine the rate of substrate cleavage.
- IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by non-linear regression analysis of the dose-response curves.[1][6]

Mandatory Visualizations

Experimental Workflow for Target Identification and Verification



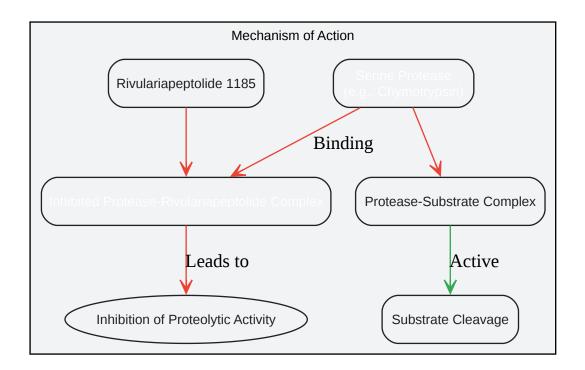


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Caption: Workflow for the identification and validation of the biological target of Rivulariapeptolide 1185.

Signaling Pathway: Direct Inhibition of Serine Proteases



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Caption: Direct inhibition of serine proteases by Rivulariapeptolide 1185.

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